2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O4/c1-4-12-10-22-18-16(17(12)29-5-2)19(27)25(20(28)24(18)3)11-15(26)23-14-9-7-6-8-13(14)21/h6-10H,4-5,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSUUGHRPBUKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxy, ethyl, and methyl groups. The final step involves the acylation of the pyrimidine derivative with 2-fluoroaniline to form the desired compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit tumor growth by interfering with cellular signaling pathways. This compound may demonstrate similar effects, warranting further investigation through in vitro and in vivo studies.
2. Antimicrobial Properties
Compounds containing pyrimidine rings are often explored for their antimicrobial activities. Preliminary screenings could assess the efficacy of this compound against various bacterial and fungal strains, providing insights into its potential as an antimicrobial agent.
3. Enzyme Inhibition
The structure suggests potential interactions with enzymes involved in metabolic pathways. Specifically, compounds that inhibit dihydropyrimidine dehydrogenase (DPD) are of interest in cancer therapy as they can enhance the efficacy of chemotherapeutic agents like 5-fluorouracil.
Pharmacological Insights
1. Neuroprotective Effects
Some derivatives of pyrido[2,3-d]pyrimidines have been reported to possess neuroprotective properties. Investigating the neuroprotective potential of this compound could contribute to the development of treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
2. Anti-inflammatory Activity
Given the role of inflammation in various diseases, compounds that modulate inflammatory responses are crucial in drug development. The potential anti-inflammatory properties of this compound should be evaluated through appropriate assays.
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, a similar compound was tested against several cancer cell lines (e.g., breast cancer and leukemia). It demonstrated IC50 values in the low micromolar range, indicating potent activity. Such results suggest that 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide may exhibit comparable or enhanced activity.
Case Study 2: Antimicrobial Efficacy
A series of pyrimidine derivatives were evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL. Future studies could include this compound to determine its spectrum of activity.
Mechanism of Action
The mechanism of action of 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Fluorine Impact : The target compound and Example 83 both incorporate fluorine, which is linked to enhanced metabolic stability and binding selectivity in kinase inhibitors .
- Solubility : The ethoxy and ethyl groups in the target compound may reduce aqueous solubility relative to the thioether-containing analogue (5.15), which has polarizable sulfur atoms .
Research Findings and Implications
- Fluorine Synergy : The 2-fluorophenyl group in the target compound mirrors trends in and , where fluorine improves pharmacokinetic profiles .
- Metabolic Stability : Ethyl and ethoxy substituents may slow hepatic oxidation compared to ’s acetylated derivative, which lacks alkyl chains .
- Synthetic Scalability : The use of DMF and K₂CO₃ in suggests scalable routes for the target compound, though purification via reverse-phase chromatography (as in ) may be required for analogs with complex substituents .
Biological Activity
The compound 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide is a member of the pyrido[2,3-d]pyrimidine class, which has garnered interest for its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure characterized by a pyrido[2,3-d]pyrimidine core. The presence of ethoxy and ethyl groups contributes to its biological activity, enhancing solubility and interaction with biological targets.
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class often exhibit antitumor and antiviral properties. The specific mechanisms include:
- Inhibition of Kinases : Many derivatives target various kinases involved in cancer progression. For instance, the compound has shown activity against polo-like kinase 1 (Plk1), which is crucial in cell division and is often overexpressed in cancer cells .
- Antimicrobial Activity : Some studies have reported that related compounds exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
Biological Activity Data
A summary of biological activities associated with similar compounds is presented in the table below:
Case Studies
- Antitumor Activity : A study demonstrated that derivatives similar to the target compound inhibited the growth of various cancer cell lines. For example, a derivative exhibited an IC50 value of 3.90 µM against breast cancer cells (MDA-MB-231), indicating significant potency .
- Antiviral Properties : Another study highlighted the antiviral efficacy of pyrido[2,3-d]pyrimidines against viral infections. The mechanism involved the inhibition of viral replication through interference with viral polymerases .
Synthesis and Optimization
The synthesis of this compound involves several key steps:
- Formation of the pyrido[2,3-d]pyrimidine scaffold.
- Introduction of ethoxy and ethyl substituents to enhance biological activity.
- Attachment of the fluorophenyl acetamide moiety to improve binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-fluorophenyl)acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrido[2,3-d]pyrimidine precursors, followed by functionalization of the acetamide group. Key steps include:
- Cyclocondensation : Using β-keto esters or amidines under reflux with acetic acid to form the pyrido[2,3-d]pyrimidine core .
- Acetamide Coupling : Reacting the core with 2-fluoroaniline derivatives via nucleophilic acyl substitution in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization to achieve >95% purity. Monitor intermediates via TLC and confirm final structure with NMR .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substituent environments (e.g., ethoxy methyl protons at δ 1.2–1.4 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ for C₂₃H₂₄FN₅O₄: 478.1884) .
- FT-IR : Validate carbonyl stretches (2,4-dioxo groups at ~1700 cm⁻¹, acetamide C=O at ~1650 cm⁻¹) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Screen against CDK or EGFR kinases using fluorescence polarization assays .
- Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Solubility and Stability : Perform HPLC-based kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can researchers optimize reaction yields during scale-up synthesis, and what pitfalls should be avoided?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions during acetamide coupling .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes at 120°C vs. 16 hours conventionally) .
- Common Pitfalls : Avoid over-alkylation of the pyrimidine core by limiting excess alkylating agents; monitor via LC-MS .
Q. How should contradictory biological activity data (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-verified HeLa) and control compounds .
- Metabolite Interference : Perform LC-MS/MS to check for in situ degradation or metabolite formation .
- Structural Confirmation : Re-analyze batch purity via XRD or DSC to rule out polymorphic effects .
Q. What computational strategies are effective for predicting target interactions and SAR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1M17 for CDK2). Focus on hydrogen bonding with the 2,4-dioxo moiety and fluorophenyl hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electron-withdrawing substituent effects from analogs .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with methoxy (instead of ethoxy) or chloro (instead of fluoro) groups to assess electronic effects on bioactivity .
- Bioisosteric Replacement : Replace the acetamide group with sulfonamide or urea to modulate solubility and target binding .
- Key Metrics : Correlate IC₅₀ with Hammett constants (σ) of substituents to quantify electronic contributions .
Q. What methodologies are recommended for studying degradation pathways and shelf-life stability?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor via UPLC-PDA .
- Degradant Identification : Use HRMS/MS to characterize oxidation products (e.g., hydroxylation at the pyrimidine ring) .
- Stability Optimization : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage at -80°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
